molecular formula C25H21Cl2NaO10S B7840095 CPRG, Na

CPRG, Na

Cat. No. B7840095
M. Wt: 607.4 g/mol
InChI Key: ZNPHUXRLBORSKC-BFVDCFMLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CPRG, Na is a useful research compound. Its molecular formula is C25H21Cl2NaO10S and its molecular weight is 607.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CPRG, Na suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CPRG, Na including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

CPRG, Na, or cycloprodigiosin hydrochloride, demonstrates notable anticancer properties. In breast cancer cell lines, it induces apoptosis by increasing the pH of acidic organelles, decreasing intracellular pH, and triggering caspase-3 activation. These effects are complemented by the modulation of Bax, Bak, and Bcl-2 expression (Yamamoto et al., 2000). Similarly, in hepatocellular cancer cell lines and xenografts in nude mice, CPRG, Na inhibits tumor growth and induces apoptosis through intracellular pH modulation (Yamamoto et al., 1999). Additionally, it has shown potential in treating leukemia by inducing apoptosis and differentiation in HL-60 cells, an effect mediated by the acidification of the cytosol (Yamamoto et al., 2000).

Antimalarial Activity

CPRG, Na, derived from Pseudoalteromonas denitrificans, exhibits potent antimalarial activity. It's found to be more effective than chloroquine, a well-known antimalarial agent, without affecting mammalian cell growth rates. This indicates its potential as a robust antimalarial drug (Kim et al., 1999).

Drug Evaluation and Parasite Study

CPRG, Na is utilized in colorimetric assays to assess drug activity against parasites. Specifically, it serves as a substrate for β-galactosidase expressed by Toxoplasma gondii, facilitating the colorimetric determination of drug efficacy against the parasite. This approach offers a high-throughput and non-radioactive method for identifying anti-T. gondii compounds (McFadden et al., 1997). Additionally, CPRG-based assays are employed for pharmacological screening of Trypanosoma cruzi, correlating absorbance with epimastigote numbers to evaluate trypanocidal activities (Vega et al., 2005).

Cell Physiology and Apoptosis

Studies on plant cells, like Chara internodal cells, demonstrate that CPRG, Na inhibits vacuole acidification, a crucial process in plant cell physiology. This inhibition is shown to be dependent on the presence of Cl- in the vacuole, indicating CPRG, Na's role as a H+/Cl- symporter (Nakayasu et al., 2000). It also showcases protective effects against apoptosis induced by protein synthesis inhibitors in PC12 cells, mediated through the Ras-PI3K-Akt pathway (Kawauchi et al., 2008).

properties

IUPAC Name

sodium;2-[(E)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPHUXRLBORSKC-BFVDCFMLSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/2\C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NaO10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CPRG, Na

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.